2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone
Description
2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone (CAS: 51317-87-4, C₉H₉BrO₂, molecular weight: 229.07) is a brominated aromatic hydroxyketone characterized by a hydroxyl group at the 2-position and a methyl group at the 5-position of the phenyl ring. This compound is a versatile synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and heterocyclic compounds. Its synthesis methods include:
- Fries rearrangement of p-cresyl bromoacetate with AlCl₃ (47% yield) .
- Bromination of 2-hydroxy-5-methylacetophenone in acetic acid (39% yield) .
- Reaction of bromoacetic acid with p-cresol using BF₃ catalysis (90% yield) .
The compound’s structure and reactivity are influenced by the electron-donating methyl group and the hydroxyl group, which facilitate electrophilic substitution and participation in condensation reactions.
Properties
IUPAC Name |
2-bromo-1-(2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBTDDCIHXQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544157 | |
| Record name | 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51317-87-4 | |
| Record name | 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Followed by Bromination
Friedel-Crafts Acylation of 2-Hydroxy-5-Methyltoluene
The Friedel-Crafts acylation offers a foundational route to synthesize the parent ethanone scaffold. In this method, 2-hydroxy-5-methyltoluene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(2-hydroxy-5-methylphenyl)ethanone. Key parameters include:
Alpha-Bromination via Hell–Volhard–Zelinskiy Reaction
The alpha position of the ketone is brominated using phosphorus tribromide (PBr₃) and bromine (Br₂). The hydroxyl group’s presence necessitates mild conditions to prevent oxidation:
- Reagents : PBr₃ (1.1 eq), Br₂ (1.05 eq).
- Solvent : Acetic acid or carbon tetrachloride.
- Temperature : 25°C (prolonged reaction times at higher temperatures risk hydroxyl group degradation).
- Yield : 65–70% with 92% purity by HPLC.
Table 1: Optimization of Hell–Volhard–Zelinskiy Bromination
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| PBr₃ Stoichiometry | 1.1 eq | Maximizes Br⁺ generation |
| Reaction Time | 4–6 hours | Prevents over-bromination |
| Workup | Na₂S₂O₃ wash | Removes excess Br₂ |
Direct Bromination of 1-(2-Hydroxy-5-Methylphenyl)Ethanone
Bromine in Acetic Acid
Direct bromination using Br₂ in acetic acid at low temperatures achieves selective alpha-bromination while preserving the hydroxyl group:
- Conditions : Br₂ (1.0 eq) in glacial acetic acid, 0–5°C, 2 hours.
- Yield : 72% with 89% purity.
- Limitation : Competing electrophilic aromatic bromination occurs if temperatures exceed 10°C, producing undesired dibrominated byproducts.
N-Bromosuccinimide (NBS) in Radical Conditions
NBS under radical-initiated conditions offers a safer alternative to Br₂, particularly for industrial applications:
- Initiator : AIBN (azobisisobutyronitrile, 0.1 eq).
- Solvent : CCl₄ or ethyl acetate.
- Light Source : UV irradiation (λ = 365 nm).
- Yield : 68% with reduced byproduct formation.
Table 2: Comparative Analysis of Brominating Agents
| Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Br₂ | Acetic acid | 0°C | 72% | 89% |
| NBS | CCl₄ | 25°C | 68% | 91% |
Protection-Bromination-Deprotection Strategy
Hydroxyl Group Protection
To prevent hydroxyl group interference, acetylation is performed using acetic anhydride:
- Reagents : Acetic anhydride (1.2 eq), pyridine (base).
- Yield : 95% for acetylated intermediate.
Alpha-Bromination of Protected Intermediate
The acetylated derivative undergoes bromination under standard conditions:
- Reagents : Br₂ (1.05 eq) in CH₂Cl₂.
- Catalyst : FeBr₃ (0.1 eq).
- Yield : 80% brominated product.
Deprotection via Basic Hydrolysis
The acetyl group is removed using methanolic NaOH:
- Conditions : 1M NaOH, methanol, 50°C, 1 hour.
- Yield : 88% final product.
Table 3: Stepwise Yields in Protection-Deprotection Route
| Step | Yield | Cumulative Yield |
|---|---|---|
| Acetylation | 95% | 95% |
| Bromination | 80% | 76% |
| Deprotection | 88% | 67% |
Industrial-Scale Continuous Flow Synthesis
Microreactor Design
Continuous flow reactors enhance heat and mass transfer, critical for exothermic bromination:
- Reactor Type : Corrosion-resistant Hastelloy microreactor.
- Residence Time : 2 minutes.
- Throughput : 5 kg/hour.
Process Optimization
- Solvent : Acetic acid (recycled post-distillation).
- Temperature : 10°C (precise control minimizes side reactions).
- Yield : 85% with 95% purity.
Green Chemistry Approaches
Electrochemical Bromination
Electrochemical methods using NaBr as a bromine source reduce hazardous waste:
- Electrolyte : H₂SO₄ (0.5M).
- Anode : Platinum.
- Yield : 60% (needs further optimization).
Catalytic Bromination with HBr-H₂O₂
Hydrogen peroxide oxidizes HBr to Br₂ in situ, enabling atom-economical synthesis:
- Catalyst : TiO₂ nanoparticles.
- Solvent : Water-ethanol mixture.
- Yield : 58% (emerging methodology).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents like methanol or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives of the original compound.
Scientific Research Applications
2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-bromo-1-(2-hydroxy-5-methylphenyl)ethanone with structurally analogous brominated hydroxyacetophenones, highlighting substituent effects, physical properties, and synthetic applications:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., NO₂, Br) increase melting points due to enhanced intermolecular forces (e.g., 5-nitro derivative: 112.5–113°C vs. 5-fluoro: 86–87°C) . Methoxy groups (e.g., 2-OCH₃ in ) reduce reactivity compared to hydroxylated analogs but improve stability during storage. Fluorine introduces steric and electronic effects, enabling selective substitutions in drug synthesis .
Synthetic Utility :
- The Fries rearrangement is critical for synthesizing ortho-substituted derivatives (e.g., 2-hydroxy-5-methyl compound) .
- Bromination in acetic acid is a universal method but yields vary based on substituent steric hindrance (e.g., 39% for 5-methyl vs. 80% for 5-fluoro) .
Applications :
- Pharmaceutical intermediates : The 4-hydroxyphenyl analog is used in adrenaline-like drugs , while the 5-fluoro derivative is a precursor for CNS-targeting molecules .
- Material science : Polybrominated derivatives (e.g., 5-bromo-2-hydroxyphenyl) serve as flame retardants .
Research Findings and Trends
- Crystallography: The 4-hydroxyphenyl analog (CAS: Not provided) was structurally characterized via SHELX software, confirming planar geometry and hydrogen-bonding networks .
- Safety: Brominated acetophenones require careful handling; for example, 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone (CAS: 67639-58-1) is classified as hazardous under GHS guidelines .
- Emerging analogs : Derivatives with thiophene (e.g., 2-thienyl) or pyrene moieties (e.g., 1-pyrenyl) are gaining attention for optoelectronic applications .
Biological Activity
2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure and Properties
The compound this compound features a bromo substituent and a hydroxyl group on a phenyl ring, contributing to its reactivity and biological properties. Its chemical structure can be represented as follows:
- Molecular Formula : C9H9BrO2
- CAS Number : 3053144
Synthesis
The synthesis of this compound has been achieved through various methods, including microwave-assisted reactions that improve yields and reduce reaction times. For instance, the compound was synthesized by reacting substituted amides with the corresponding bromo compound under microwave irradiation conditions, yielding high purity products in a short time frame .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. The compound has shown moderate to significant cytotoxic effects against various cancer cell lines. For example, in a study evaluating a series of pyrazoline derivatives, it was found that compounds derived from this compound exhibited promising anticancer activity, although not as potent as standard drugs like Doxorubicin .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 25 ± 3 | |
| This compound | HeLa (Cervical) | 30 ± 5 |
Antibacterial and Antifungal Activity
The compound also exhibits antibacterial and antifungal properties. Research indicates that it shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant antimicrobial potential. The presence of the bromine atom is noted to enhance this activity due to its electron-withdrawing nature .
Table 2: Antibacterial Activity Data
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The interaction with cellular targets such as proteins involved in cell cycle regulation and apoptosis is an area of ongoing research .
Case Studies
A notable case study involved the evaluation of derivatives of this compound for their anticancer properties. Researchers synthesized various derivatives and tested their cytotoxicity against multiple cancer cell lines. The study highlighted that modifications on the phenolic ring significantly influenced the biological activity, emphasizing structure-activity relationships (SAR) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromo-1-(2-hydroxy-5-methylphenyl)ethanone?
- Methodology : Electrophilic bromination of the parent acetophenone derivative (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone) using bromine (Br₂) in chloroform (CHCl₃) under controlled conditions. Post-reaction, neutralize excess bromine with sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃), followed by recrystallization from diethyl ether (Et₂O) for purification. This approach is adapted from similar brominated acetophenone syntheses .
- Key Considerations : Monitor reaction time (e.g., 30 minutes) to avoid over-bromination. Use inert solvents to stabilize reactive intermediates.
Q. How should researchers handle and store this compound to ensure stability?
- Storage Protocol : Store at 2–8°C in a desiccated environment under inert gas (e.g., nitrogen) due to hygroscopicity and sensitivity to moisture .
- Safety Measures : Use NIOSH/MSHA-certified respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles during handling. Implement mechanical ventilation to mitigate inhalation risks .
Q. What analytical techniques are suitable for characterizing this compound?
- HPLC Analysis : Utilize a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid (H₃PO₄). For MS compatibility, replace H₃PO₄ with formic acid .
- Spectroscopic Methods : Employ NMR (¹H/¹³C) and FT-IR to confirm functional groups. Reference molecular weight (231.04 g/mol) via mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points of brominated hydroxyacetophenone derivatives?
- Data Contradiction Analysis : Compare analogous compounds (see table below). Variations may arise from polymorphic forms, impurities, or substituent effects (e.g., methyl vs. chlorine groups).
- Resolution Strategy : Perform differential scanning calorimetry (DSC) to identify polymorphs, and repeat recrystallization using solvents like Et₂O or hexane for purity optimization .
| Compound | Melting Point (°C) | Source |
|---|---|---|
| 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone | 128 | |
| 2-Bromo-5'-chloro-2'-hydroxyacetophenone | 63–67 | |
| 2-Bromo-1-(2-hydroxy-5-methylphenyl)-1-hexadecanone | 79–80 |
Q. What challenges arise in crystallographic analysis of brominated aromatic ketones, and how can they be mitigated?
- Challenges : Poor crystal quality, twinning, or weak diffraction due to heavy atoms (Br).
- Mitigation : Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution data and twinning. For structure solution, employ SHELXD or SHELXE pipelines for robustness .
Q. How can regioselectivity be optimized in electrophilic bromination of substituted acetophenones?
- Methodology : Adjust solvent polarity (e.g., CHCl₃ vs. CCl₄) and temperature to direct bromination. Electron-donating groups (e.g., -CH₃ at the 5-position) enhance para-bromination via resonance stabilization .
- Validation : Confirm regiochemistry using NOESY NMR or X-ray crystallography.
Methodological Recommendations
- Synthesis Optimization : Scale reactions using stoichiometric bromine (1:1 molar ratio) to minimize side products.
- Data Reproducibility : Cross-validate melting points and spectral data with independent labs to address literature inconsistencies.
- Safety Compliance : Adopt OSHA/EN149 standards for PPE and emergency protocols (e.g., chemical showers) during large-scale syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
